

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-(2-aminopyrimidin-4-yl)acetate

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The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Within this class, the 2-aminopyrimidine motif is particularly significant. Its hydrogen bond donor-acceptor pattern mimics that of the purine bases in DNA, allowing it to function as a highly effective "hinge-binder" in the ATP-binding pocket of many protein kinases. **Ethyl 2-(2-aminopyrimidin-4-yl)acetate** emerges as a critical starting material, providing a versatile platform for elaboration into potent and selective kinase inhibitors and other targeted therapies. Its structure combines the essential 2-aminopyrimidine core with a reactive acetate side chain, enabling a wide range of synthetic modifications for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in its effective application. **Ethyl 2-(2-aminopyrimidin-4-yl)acetate** is a solid at room temperature, typically appearing as an off-white to yellow powder[1]. Its key identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	ethyl 2-(2-aminopyrimidin-4-yl)acetate	[2]
CAS Number	1194375-38-6	[2]
Molecular Formula	C ₈ H ₁₁ N ₃ O ₂	[2]
Molecular Weight	181.19 g/mol	[2]
Canonical SMILES	<chem>CCOC(=O)CC1=CC=NC(N)=N</chem> 1	[2]
InChI Key	BAOXHPPKUAJHEM- UHFFFAOYSA-N	[2]
Appearance	Off-white to yellow Solid	[1]
Storage	2-8°C, protect from light	[1]

Synthesis Pathway: A Validated Approach

While multiple synthetic routes to substituted pyrimidines exist, a common and reliable method involves the condensation of a β -ketoester with guanidine. This approach, known as the Biginelli reaction or a related variant, provides a straightforward pathway to the 2-aminopyrimidine core.

Experimental Protocol: Synthesis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate

This protocol describes a representative synthesis. The causality behind this choice lies in its use of readily available starting materials and robust reaction conditions, making it a reliable method for laboratory-scale production.

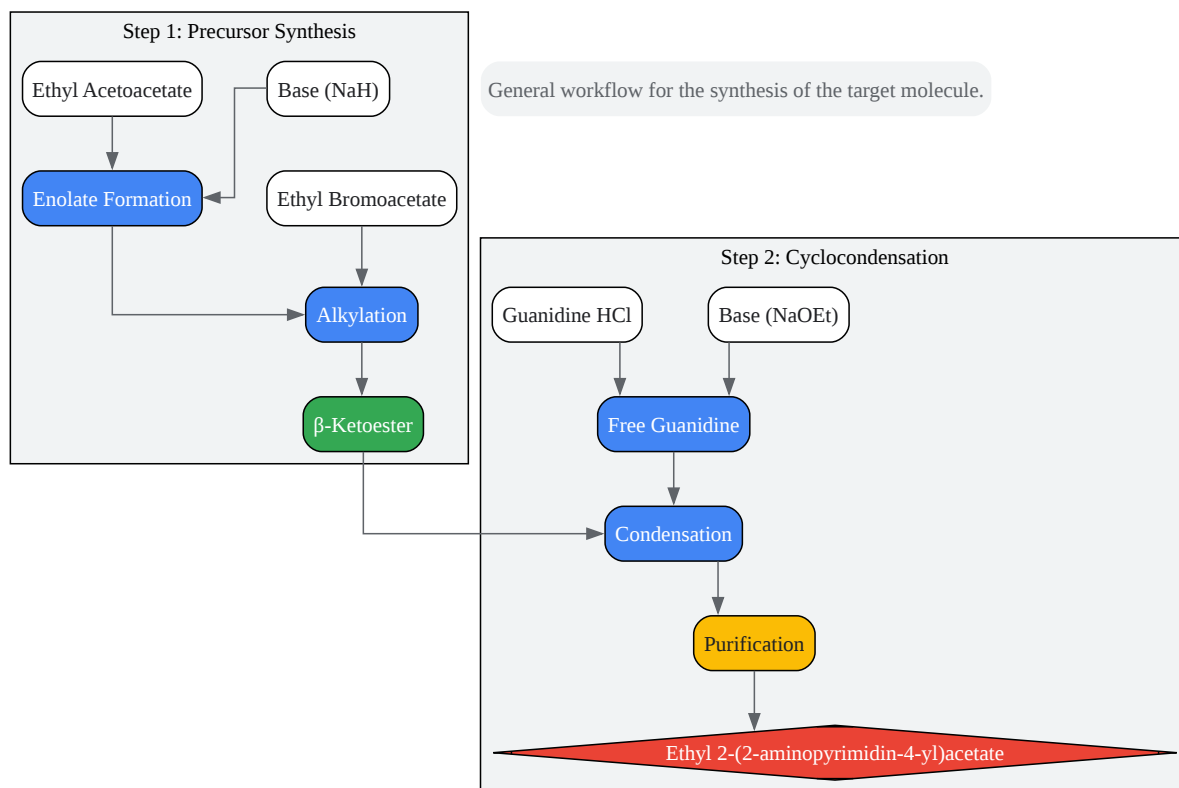
Step 1: Preparation of Ethyl 4-ethoxy-3-oxobutanoate (β -ketoester precursor)

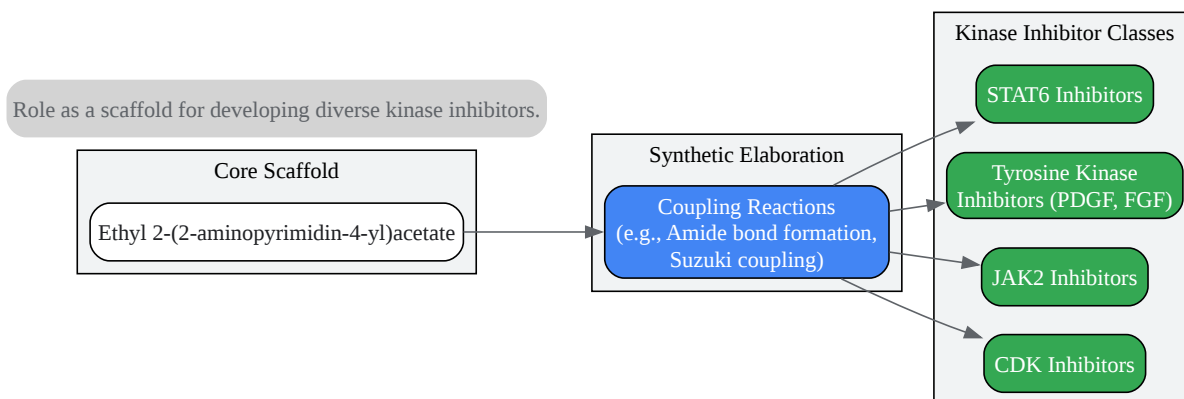
- To a solution of ethyl acetoacetate (1.0 equiv) in a suitable aprotic solvent (e.g., THF), slowly add a strong base such as sodium hydride (NaH, 1.1 equiv) at 0°C.

- Rationale: The base deprotonates the acidic α -carbon of the ethyl acetoacetate to form a nucleophilic enolate.
- Once the evolution of hydrogen gas ceases, add a suitable electrophile like ethyl bromoacetate (1.1 equiv).
- Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
- Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
- Purify the crude product via column chromatography to yield the desired β -ketoester.

Step 2: Cyclocondensation with Guanidine

- Dissolve the purified β -ketoester (1.0 equiv) in ethanol.
- Add guanidine hydrochloride (1.2 equiv) and a base such as sodium ethoxide (1.2 equiv).
- Rationale: Sodium ethoxide neutralizes the guanidine hydrochloride to generate free guanidine, which acts as the dinucleophile for the cyclization reaction.
- Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Resuspend the residue in water and extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude solid by recrystallization or column chromatography (e.g., using a gradient of petroleum ether and ethyl acetate) to afford pure **ethyl 2-(2-aminopyrimidin-4-yl)acetate**[3].





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References

- 1. ethyl 2-(2-aminopyrimidin-4-yl)acetate CAS#: 1194375-38-6 [amp.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1469768#ethyl-2-2-aminopyrimidin-4-yl-acetate-molecular-structure]

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